molecular formula C14H12O5 B13413306 (E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one

(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one

Cat. No.: B13413306
M. Wt: 260.24 g/mol
InChI Key: UVOFTXFTJARTMX-HNQUOIGGSA-N
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Description

(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety linked to a pyranone ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Coupling Reaction: The benzodioxole is then coupled with an appropriate aldehyde or ketone to form the ethenyl linkage.

    Cyclization: The final step involves the cyclization of the intermediate product to form the pyranone ring under basic or acidic conditions, depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts to increase yield and reduce reaction times. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
  • ®-6-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one

Uniqueness

(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]oxane-2,4-dione

InChI

InChI=1S/C14H12O5/c15-10-6-11(19-14(16)7-10)3-1-9-2-4-12-13(5-9)18-8-17-12/h1-5,11H,6-8H2/b3-1+

InChI Key

UVOFTXFTJARTMX-HNQUOIGGSA-N

Isomeric SMILES

C1C(OC(=O)CC1=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1C(OC(=O)CC1=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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